2-[3-(Dimethylamino)propyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-[3-(Dimethylamino)propyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15553398
InChI: InChI=1S/C29H36N2O5/c1-17(2)16-35-22-10-9-20(15-24(22)34-7)26-25-27(32)21-13-18(3)19(4)14-23(21)36-28(25)29(33)31(26)12-8-11-30(5)6/h9-10,13-15,17,26H,8,11-12,16H2,1-7H3
SMILES:
Molecular Formula: C29H36N2O5
Molecular Weight: 492.6 g/mol

2-[3-(Dimethylamino)propyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15553398

Molecular Formula: C29H36N2O5

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Dimethylamino)propyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C29H36N2O5
Molecular Weight 492.6 g/mol
IUPAC Name 2-[3-(dimethylamino)propyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C29H36N2O5/c1-17(2)16-35-22-10-9-20(15-24(22)34-7)26-25-27(32)21-13-18(3)19(4)14-23(21)36-28(25)29(33)31(26)12-8-11-30(5)6/h9-10,13-15,17,26H,8,11-12,16H2,1-7H3
Standard InChI Key KDRUKAVOHGTGSA-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=C(C=C4)OCC(C)C)OC

Introduction

Structural Formula

The molecular structure suggests that this compound may exhibit significant chemical stability due to conjugation within its aromatic and heterocyclic systems. Additionally, the presence of functional groups such as dimethylamino and methoxy can influence its solubility and reactivity.

Synthesis Pathways

Although specific synthesis details for this compound are unavailable in the provided sources, the following general steps could be involved:

  • Formation of the chromeno[2,3-c]pyrrole core:

    • Cyclization reactions involving chromene derivatives and pyrrole precursors.

  • Substitution reactions:

    • Introduction of the dimethylamino-propyl chain through alkylation or reductive amination.

    • Addition of methoxy and methylpropoxy groups via nucleophilic substitution or etherification.

These steps would require precise control over reaction conditions to ensure regioselectivity and yield optimization.

Potential Applications

Based on similar compounds in literature, this compound may have applications in pharmaceuticals or materials science:

Pharmaceutical Potential

  • The chromeno-pyrrole scaffold is often explored for its biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.

  • The dimethylamino group may enhance interaction with biological targets such as enzymes or receptors due to its basicity and hydrogen bonding potential.

Materials Science

  • Aromatic heterocycles with electron-donating groups (e.g., methoxy) are known for their optoelectronic properties, making them candidates for organic semiconductors or dyes.

Research Findings

While no direct studies on this exact compound were found in the provided sources, related compounds with similar structures have been investigated for:

  • Biological Activity:

    • Pyrrole derivatives often exhibit pharmacological effects such as enzyme inhibition or receptor modulation .

  • Crystallographic Studies:

    • Similar molecules show unique crystal packing influenced by π–π stacking interactions and hydrogen bonding .

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